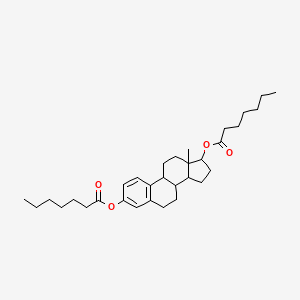

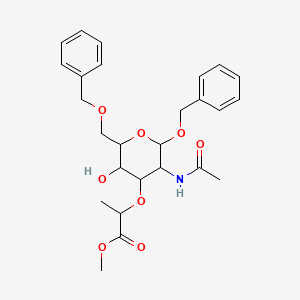

![molecular formula C7H4ClNO3S B12287596 Benzo[d]oxazole-4-sulfonyl chloride CAS No. 1068144-14-8](/img/structure/B12287596.png)

Benzo[d]oxazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

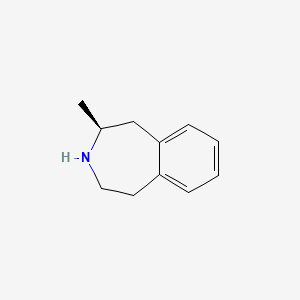

4-Benzoxazolesulfonylchloride is a chemical compound with the molecular formula C7H4ClNO3S. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Benzoxazolsulfonylchlorid beinhaltet typischerweise die Reaktion von Benzoxazol mit Chlorsulfonsäure. Der Prozess wird unter kontrollierten Bedingungen durchgeführt, um die Bildung der gewünschten Sulfonylchloridgruppe zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden:

Benzoxazol+Chlorsulfonsäure→4-Benzoxazolsulfonylchlorid

Die Reaktion wird üblicherweise bei niedrigen Temperaturen durchgeführt, um Zersetzung zu verhindern und hohe Ausbeuten zu erzielen.

Industrielle Produktionsverfahren: In industrieller Umgebung beinhaltet die Produktion von 4-Benzoxazolsulfonylchlorid großtechnische Reaktoren, in denen die Reaktionsbedingungen wie Temperatur, Druck und Konzentration der Reaktanten sorgfältig kontrolliert werden. Das Produkt wird dann durch Destillation oder Umkristallisation gereinigt, um eine hochreine Verbindung zu erhalten, die für weitere Anwendungen geeignet ist.

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Benzoxazolsulfonylchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Es kann mit Nukleophilen wie Aminen und Alkoholen reagieren, um jeweils Sulfonamid- und Sulfonatderivate zu bilden.

Reduktionsreaktionen: Die Sulfonylchloridgruppe kann unter geeigneten Bedingungen zu einer Sulfonsäure oder einem Sulfonamid reduziert werden.

Oxidationsreaktionen: Obwohl weniger häufig, kann es zu Oxidationsreaktionen führen, um Sulfonsäurederivate zu bilden.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Reagenzien wie Amine (z. B. Ethylamin) und Alkohole (z. B. Methanol) werden häufig verwendet. Die Reaktionen werden typischerweise in Gegenwart einer Base wie Triethylamin durchgeführt.

Reduktion: Reduktionsmittel wie Zinn(II)-chlorid (SnCl2) werden verwendet, um die Sulfonylchloridgruppe in eine Sulfonsäure oder ein Sulfonamid umzuwandeln.

Oxidation: Starke Oxidationsmittel wie Wasserstoffperoxid (H2O2) können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte:

Sulfonamide: Bilden sich aus der Reaktion mit Aminen.

Sulfonate: Bilden sich aus der Reaktion mit Alkoholen.

Sulfonsäuren: Bilden sich aus Reduktions- oder Oxidationsreaktionen.

Wissenschaftliche Forschungsanwendungen

4-Benzoxazolsulfonylchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Arzneimittel und Agrochemikalien.

Biologie: Es wird zur Modifizierung von Biomolekülen eingesetzt, um biologische Prozesse zu untersuchen.

Medizin: Derivate von 4-Benzoxazolsulfonylchlorid werden auf ihre potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und krebshemmender Aktivitäten.

Industrie: Es wird bei der Produktion von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Benzoxazolsulfonylchlorid beinhaltet seine Reaktivität gegenüber Nukleophilen. Die Sulfonylchloridgruppe ist stark elektrophil, wodurch sie anfällig für Angriffe durch Nukleophile wie Amine und Alkohole ist. Diese Reaktivität wird in verschiedenen chemischen Syntheseprozessen genutzt, um Sulfonylgruppen in Zielmoleküle einzuführen. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art des Nukleophils ab.

Ähnliche Verbindungen:

Benzoxazol: Die Stammverbindung, der die Sulfonylchloridgruppe fehlt.

Benzoxazol-2-sulfonylchlorid: Eine ähnliche Verbindung mit der Sulfonylchloridgruppe an einer anderen Position am Benzoxazolring.

Benzothiazolsulfonylchlorid: Eine verwandte Verbindung, bei der das Sauerstoffatom im Benzoxazolring durch Schwefel ersetzt wird.

Einzigartigkeit: 4-Benzoxazolsulfonylchlorid ist einzigartig aufgrund seiner spezifischen Reaktivität und der Position der Sulfonylchloridgruppe am Benzoxazolring. Diese einzigartige Struktur verleiht besondere chemische Eigenschaften, wodurch es in verschiedenen synthetischen Anwendungen wertvoll ist.

Wirkmechanismus

The mechanism of action of 4-Benzoxazolesulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Benzoxazole: The parent compound, which lacks the sulfonyl chloride group.

Benzoxazole-2-sulfonylchloride: A similar compound with the sulfonyl chloride group at a different position on the benzoxazole ring.

Benzothiazolesulfonylchloride: A related compound where the oxygen atom in the benzoxazole ring is replaced by sulfur.

Uniqueness: 4-Benzoxazolesulfonylchloride is unique due to its specific reactivity and the position of the sulfonyl chloride group on the benzoxazole ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic applications.

Eigenschaften

CAS-Nummer |

1068144-14-8 |

|---|---|

Molekularformel |

C7H4ClNO3S |

Molekulargewicht |

217.63 g/mol |

IUPAC-Name |

1,3-benzoxazole-4-sulfonyl chloride |

InChI |

InChI=1S/C7H4ClNO3S/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H |

InChI-Schlüssel |

UFMUDLWRUMZPSI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CO2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

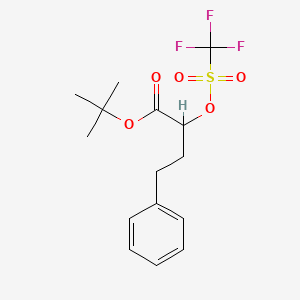

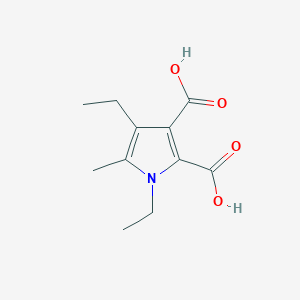

![2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride](/img/structure/B12287530.png)

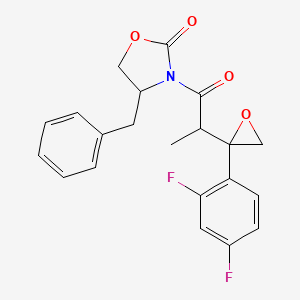

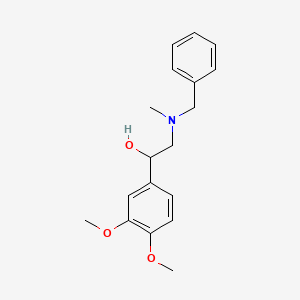

![1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride](/img/structure/B12287557.png)

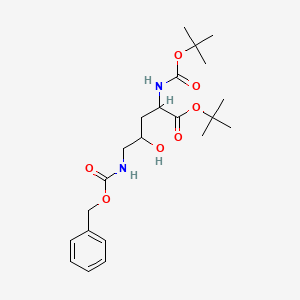

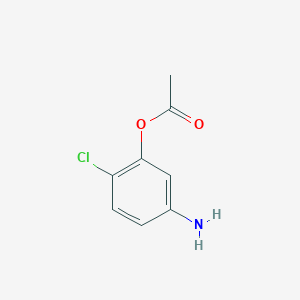

![Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate](/img/structure/B12287572.png)

![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)